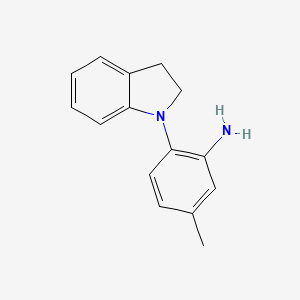
2-(2,3-二氢-1H-吲哚-1-基)-5-甲基苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine” is a derivative of indole . It was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The resulting compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .
Synthesis Analysis
The synthesis of this compound involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst . This is followed by hydrolysis of phthalimido to the amino group .Molecular Structure Analysis
The structure of the newly synthesized compounds was established by elemental analysis, high resolution mass-spectrometry, 1H, 13C NMR and IR spectroscopy, and mass-spectrometry .Chemical Reactions Analysis
The compound is a promising agent for the synthesis of new compounds with neuroprotective and antioxidant properties . It can be used for the synthesis of new analogs of the endogenous hormone melatonin and other compounds with neuroprotective properties .Physical And Chemical Properties Analysis
The compound has a molecular weight of 235.15 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.科学研究应用
合成和中间应用
化合物2-(2,3-二氢-1H-吲哚-1-基)-5-甲基苯胺在合成各种药理学上重要的化合物中起着多功能的中间体作用。例如,从2-((1-乙酰吲哚-5-基)甲基)异吲哚啉-1,3-二酮合成了相关化合物(2,3-二氢-1H-吲哚-5-基)甲胺,提供了一条到二取代1-(吲哚-5-基)甲胺的途径,这些化合物可能具有有用的药理学性质 (Ogurtsov & Rakitin, 2021)。
抗真菌应用
与2-(2,3-二氢-1H-吲哚-1-基)-5-甲基苯胺结构相似的化合物,如新的5,6-二氢吲哚[1,2-a]喹喔啉衍生物,已经合成并展示出对各种植物病原真菌有着有希望的抗真菌活性,将它们定位为农用杀菌剂开发的潜在首选候选 (Xu & Fan, 2011)。
抗微生物和抗结核活性
与2-(2,3-二氢-1H-吲哚-1-基)-5-甲基苯胺结构相关的1,3-二氢-2H-吲哚-2-酮衍生物已经显示出广谱的生物动力学活性,包括抗结核、抗菌和抗真菌性质,突显了它们在应对各种微生物感染中的潜力 (Akhaja & Raval, 2011)。
光伏应用
在染料敏化太阳能电池(DSSCs)领域,设计、合成和应用了与2-(2,3-二氢-1H-吲哚-1-基)-5-甲基苯胺相关结构的新型有机共吸附剂,展示了该化合物在生物医药应用之外的多功能性,并突显了它在可再生能源技术中的潜力 (Babu, Su, El-Shafei, & Adhikari, 2016)。
作用机制
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways, leading to their diverse biological activities
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities, suggesting that they have significant molecular and cellular effects .
未来方向
生化分析
Biochemical Properties
2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified to interact with receptor proteins such as RCAR/PYR/PYL in plants, showing a strong affinity similar to that of the plant hormone abscisic acid . These interactions suggest that 2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine may influence signaling pathways and regulatory mechanisms in biological systems.
Cellular Effects
2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of 2,3-dihydroindoles have been found to interact with melatonin receptors, affecting circadian rhythms and other physiological processes . This compound may also impact cellular metabolism by interacting with enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of 2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to bind to specific receptor proteins, influencing their activity and downstream signaling pathways . Additionally, it may inhibit or activate enzymes involved in various biochemical reactions, thereby modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine may change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, the stability of 2,3-dihydroindole derivatives has been evaluated, and their degradation products have been analyzed to understand their impact on biological systems . These findings suggest that the temporal effects of 2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine are crucial for its biochemical activity.
Dosage Effects in Animal Models
The effects of 2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine vary with different dosages in animal models. Studies have shown that higher doses of this compound may lead to toxic or adverse effects, while lower doses may have beneficial effects on cellular functions . For example, derivatives of 2,3-dihydroindoles have been evaluated for their cytotoxic activity, and their dosage-dependent effects have been analyzed to determine their therapeutic potential.
Metabolic Pathways
2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to participate in the reduction of functional groups in 2-oxindole and 2-chloroindole molecules, influencing their metabolic pathways . These interactions highlight the importance of 2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine in cellular metabolism.
Transport and Distribution
The transport and distribution of 2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine within cells and tissues involve specific transporters and binding proteins. Studies have shown that this compound can be transported across cell membranes and distributed to various cellular compartments . These findings suggest that the localization and accumulation of 2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine are critical for its biochemical activity.
Subcellular Localization
The subcellular localization of 2-(2,3-Dihydro-1H-indol-1-YL)-5-methylphenylamine affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and biochemical reactions.
属性
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-5-methylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-11-6-7-15(13(16)10-11)17-9-8-12-4-2-3-5-14(12)17/h2-7,10H,8-9,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDOEJLHBMBTEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCC3=CC=CC=C32)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


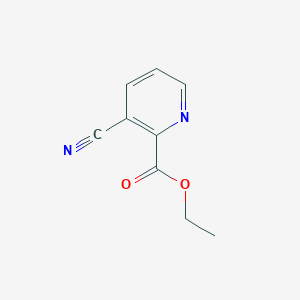
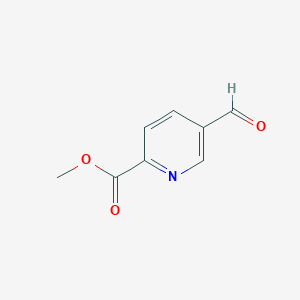
![2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1317610.png)
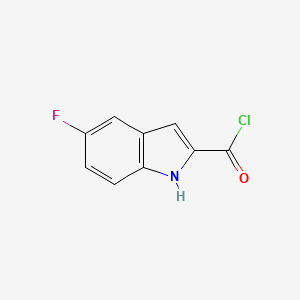

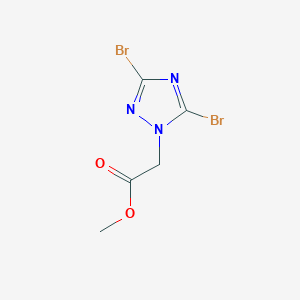
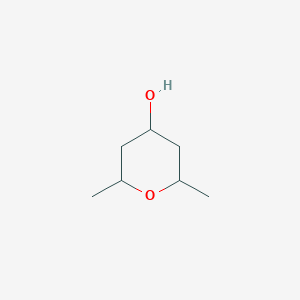
![Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone](/img/structure/B1317621.png)
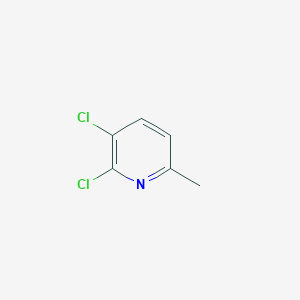
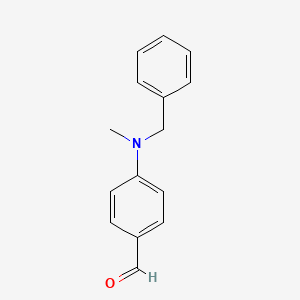
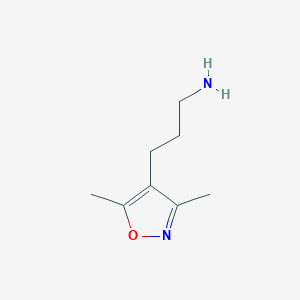
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1317632.png)
